Pyrrolidone hydrotribromide

Catalog No.
S2780715
CAS No.
22580-55-8
M.F
C4H7NO
M. Wt
85.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidone hydrotribromide

CAS Number

22580-55-8

Product Name

Pyrrolidone hydrotribromide

IUPAC Name

pyrrolidin-2-one

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

InChI

InChI=1S/C4H7NO/c6-4-2-1-3-5-4/h1-3H2,(H,5,6)

InChI Key

HNJBEVLQSNELDL-UHFFFAOYSA-N

SMILES

C1CC(=O)NC1.Br[Br-]Br

Solubility

Very sol in alcohol, ether, benzene, chloroform, carbon disulfide
Infinitely soluble in water
1000 mg/mL at 20 °C
Solubility in water: good

Canonical SMILES

C1CC(=O)NC1

Selective Bromination of Ketones:

PHB offers a valuable tool for researchers due to its selectivity in brominating ketones. Unlike other brominating agents, PHB can target the carbonyl carbon (C=O) of a ketone group even in the presence of alkenes (C=C double bonds) within the same molecule. This selective behavior makes PHB ideal for synthesizing specific brominated ketones, which are crucial building blocks in various organic compounds.

Advantages of PHB:

Compared to other common brominating agents, PHB offers several advantages:

  • Higher selectivity: As mentioned earlier, PHB minimizes undesired side reactions by preferentially targeting ketones.
  • Milder reaction conditions: PHB often operates effectively under milder temperature and solvent conditions compared to other reagents, minimizing potential degradation of heat-sensitive molecules.
  • Ease of handling: PHB is generally considered a relatively stable and easy-to-handle solid, making it convenient for laboratory use.

Applications in Organic Synthesis:

The ability to selectively brominate ketones using PHB has found applications in the synthesis of various organic compounds, including:

  • Pharmaceuticals: PHB can be used to introduce bromine atoms into specific positions of drug molecules, potentially impacting their pharmacological properties.
  • Natural products: Researchers can utilize PHB to synthesize brominated derivatives of natural products, potentially leading to the discovery of novel bioactive compounds.
  • Functional materials: PHB can be employed to create brominated building blocks for the development of novel functional materials with specific properties.

Ongoing Research:

While PHB has established itself as a valuable tool for selective bromination, researchers continue to explore its potential and limitations. Current research focuses on:

  • Developing new applications: Scientists are investigating the use of PHB in the synthesis of other important classes of organic compounds.
  • Understanding the mechanism of action: Further studies aim to elucidate the precise mechanism by which PHB achieves its selectivity, potentially leading to the development of even more efficient and targeted brominating agents.

Pyrrolidone hydrotribromide is a chemical compound with the formula C₄H₇Br₃NO. It appears as a red-brown crystalline solid and is primarily known for its utility as a brominating agent. The compound is formed from the reaction of pyrrolidone and hydrogen tribromide, resulting in a stable product that contains three bromine atoms per molecule. Its unique structure allows it to selectively brominate various organic substrates, making it valuable in synthetic organic chemistry .

Pyrrolidone hydrotribromide acts as a brominating agent, particularly effective in the selective bromination of ketones and other functional groups. For example, it has been used to convert benzalacetone into 3-bromobenzalacetone, demonstrating its utility in functional group transformations . The selectivity of the reactions can be influenced by factors such as dilution and the presence of additional pyrrolidone in the reaction mixture, which can either enhance or diminish the bromination efficiency .

Pyrrolidone hydrotribromide can be synthesized through the direct reaction of pyrrolidone with hydrogen tribromide. This reaction typically occurs under controlled conditions to ensure the stability of the product. The synthesis can be performed in various solvents, with tetrahydrofuran being noted for its effectiveness in facilitating the reaction while maintaining selectivity .

General synthesis procedure:

  • Combine pyrrolidone with hydrogen tribromide in an appropriate solvent.
  • Stir the mixture under controlled temperature conditions.
  • Isolate the product through crystallization or filtration.

Pyrrolidone hydrotribromide is primarily utilized as a brominating agent in organic synthesis. Its applications include:

  • Bromination of ketones: Selectively introducing bromine into ketonic structures.
  • Synthesis of pharmaceuticals: Potential use in creating brominated derivatives of active pharmaceutical ingredients.
  • Organic synthesis: Broad use in academic and industrial laboratories for various synthetic pathways .

Interaction studies involving pyrrolidone hydrotribromide have focused on its reactivity with different substrates. The compound's selectivity can vary significantly based on reaction conditions, such as solvent choice and concentration. Research indicates that when diluted, pyrrolidone hydrotribromide exhibits enhanced selectivity towards certain functional groups, making it a versatile tool for chemists aiming to achieve specific transformations without unwanted side reactions .

Several compounds exhibit similar properties or functionalities to pyrrolidone hydrotribromide, including:

Compound NameFormulaKey Features
2-PyrrolidinoneC₄H₉NOSolvent and intermediate; less reactive than hydrotribromide.
BromineBr₂Simple diatomic molecule; highly reactive but lacks selectivity.
N-BromosuccinimideC₄H₄BrNCommon brominating agent; offers good selectivity but different reactivity profile.
1-Bromo-2-pyrrolidinoneC₄H₈BrNOSimilar structure; used for selective bromination but less versatile than pyrrolidone hydrotribromide.

Pyrrolidone hydrotribromide stands out due to its unique combination of stability and selectivity, particularly for ketones and other functional groups, making it a preferred choice in many synthetic applications compared to simpler or more reactive alternatives .

Physical Description

Liquid
Light-yellow liquid; [Hawley] Colorless liquid; mp = 23-25 deg C; [MSDSonline]
Solid
LIGHT YELLOW LIQUID.

Color/Form

CRYSTALS FROM COLD PETROLEUM ETHER
Light yellow liquid

XLogP3

-0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

85.052763847 g/mol

Monoisotopic Mass

85.052763847 g/mol

Boiling Point

245 °C @ 760 mm Hg; 113-114 @ 9.2 mm Hg; 76 °C @ 0.2 mm Hg
245 °C

Flash Point

265 °F (129 °C) (open cup)
129 °C o.c.

Heavy Atom Count

6

Vapor Density

Relative vapor density (air = 1): 2.9

Density

1.116 @ 25 °C
Relative density (water = 1): 1.1

Decomposition

WHEN HEATED TO DECOMPOSITION IT EMITS TOXIC FUMES OF NITROXIDES.

Melting Point

25.0 °C
23 °C
25 °C

UNII

KKL5D39EOL

Related CAS

24968-97-6
52215-12-0 (HBr3)
63886-26-0 (hydrochloride)

Mechanism of Action

THE MECHANISMS OF SKIN PENETRATION ENHANCERS WERE INVESTIGATED BY MEASURING STEADY-STATE FLUXES IN VITRO FOR MODEL COMPOUNDS, METHANOL, OCTANOL & CAFFEINE. 2-PYRROLIDONE ENHANCED THEIR PERMEATION THROUGH THE POLAR ROUTE OF THE SKIN BY INCREASING THE DIFFUSIVITY & DECREASED PASSAGE THROUGH THE NONPOLAR ROUTE BY DECREASING DIFFUSIVITY & PARTITIONING.
TRYPSINIZED, ABDOMINAL STRATUM CORNEUM ABSORBED 1-4 TIMES ITS WT OF PRIMARY ALCOHOLIC VEHICLE FROM SOLUTIONS OF 0-80% WT 2-PYRROLIDONE IN WATER; ABOUT 2 SEPARATION PARTITION COEFFICIENTS OPERATED. CALCULATIONS OF HM VALUES FOR THE PARTITIONS INDICATED THAT 2-PYRROLIDONE IS PROBABLY NOT A PENETRATION ACCELERANT FOR C1-C8 PRIMARY ALCOHOLS.
FOR THE SIMPLE NONELECTROLYTES TESTED, & UNDER IDEALIZED IN VITRO STEADY STATE CONDITIONS, 2-PYRROLIDONE ACTED AS A MILD ACCELERANT FOR POLAR MATERIAL (METHANOL) DIFFUSION THROUGH HUMAN STRATUM CORNEUM, BUT INHIBITED NONPOLAR, LIPOPHILIC (OCTANOL) TRANSPORT.

Vapor Pressure

0.00949 [mmHg]
9.49X10-3 mm Hg @ 25 °C
Vapor pressure at 20 °C: negligible

Absorption Distribution and Excretion

The percutaneous absorption has been investigated in rats of a mixture (3:2, w/w) of N-methyl-2-pyrrolidinone and 2-pyrrolidinone, a combination intended for use as a vehicle in the formulation of an antimycotic drug to enhance skin penetration on dermal application, following co-administration of the two (14)C-radiolabelled compounds by the dermal and oral routes. Radioactivity was excreted predominantly in the urine after either route of administration, and comparison of the respective excretion profiles indicated that about three-quarters of the applied dose was absorbed through the skin. Plasma concentrations of each parent compound, as determined by radio-HPLC, reached peak values at 2 hr after oral dosing, and remained relatively uniform during 1-6 hr after application to the skin, suggesting constant percutaneous absorption during this period. N-Methyl-2-pyrrolidinone appeared to be absorbed through the skin more extensively and at a slightly faster rate than 2-pyrrolidinone; total percutaneous absorption tended to be more extensive in female than in male rats. Together, these two 14C-compounds accounted for most of the plasma radioactivity up to 6-8 hr post-administration. However, by 12 hr (when plasma levels were relatively low), most of the radioactivity was associated with unknown polar metabolites. In view of the extensive percutaneous absorption and little first-pass metabolism of the two pyrrolidinones, the oral route was considered to represent a valid alternative to the dermal route for the assessment of the systemic toxicity of the two compounds.

Metabolism Metabolites

THE URINARY EXCRETION OF RADIOACTIVE METABOLITES FOLLOWING THE IP ADMIN OF A RANGE OF DOSES OF 2,5-(14)C-2-LABELED N-NITROSOPYRROLIDINE TO RATS WAS EXAMINED. PYRROLIN-2-ONE WAS ONE OF SEVERAL METABOLITES IDENTIFIED.
PYRROLIDONE WAS IDENTIFIED AS A URINARY METABOLITE OF METHADONE.
AN ENZYME SYSTEM RESIDING IN THE SOL FRACTION OF RABBIT LIVER CATALYZES THE CONVERSION OF DELTA 1-PYRROLINE TO GAMMA-AMINOBUTYRIC ACID & ITS LACTAM, 2-PYRROLIDONE.
2-PYRROLIDONE WAS IDENTIFIED AS A METABOLITE OF (14)C-PUTRESCINE IN SLICED RAT LIVER IN VITRO. IT IS ALSO SYNTHESIZED FROM PUTRESCINE BY THE SPLEEN & LUNG, BUT NOT BY KIDNEY, BRAIN, HEART OR MUSCLE.
For more Metabolism/Metabolites (Complete) data for 2-PYRROLIDONE (6 total), please visit the HSDB record page.

Wikipedia

2-Pyrrolidone

Methods of Manufacturing

REACTION OF GAMMA-BUTYROLACTONE AND AMMONIA
From acetylene & formaldehyde by high-pressure synth.
Prepd on large scale from butyrolactone by Reppe process.

General Manufacturing Information

Wholesale and Retail Trade
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Printing Ink Manufacturing
2-Pyrrolidinone: ACTIVE

Analytic Laboratory Methods

EFFLUENTS FROM PLANTS PRODUCING ACETYLENE ARE ANALYZED FOR ALPHA-PYRROLIDONE USING A COLUMN CONTAINING CELLITE-545 COATED WITH 15% PEG-6000 PLUS POTASSIUM HYDROXIDE. THE CARRIER GAS IS NITROGEN & A FLAME-IONIZATION DETECTOR IS USED.

Clinical Laboratory Methods

2-OXOPYRROLIDINE DERIVATIVES WERE DETERMINED IN BIOLOGICAL MATERIALS AFTER FREEZE-DRYING BY EXTRACTION WITH CHLOROFORM-METHANOL (1:1), TLC ON SILICA GEL, & DETECTION WITH SPRAY REAGENT. BEST DETECTION WAS ACHIEVED WITH CHLOROTOLIDINE TEST & EHRLICH'S REAGENT. PROCEDURES ARE GIVEN FOR 2-OXOPYRROLIDINE IN PLASMA & URINE.

Stability Shelf Life

GOOD CHEMICAL STABILITY

Dates

Modify: 2023-08-17

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